molecular formula C10H7F2N3O2 B1471948 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1506900-48-6

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1471948
CAS No.: 1506900-48-6
M. Wt: 239.18 g/mol
InChI Key: VOZZVRHTBPHNLT-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, which can facilitate interactions with biological targets . The 3,4-difluorobenzyl moiety attached to the triazole ring is a common structural element used to modulate the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile. While specific biological data for this exact compound may be limited, closely related 1,2,3-triazole-4-carboxylic acid derivatives are well-established in research. For instance, a structural analog (CAS 166196-11-8) is a known pharmacologically active metabolite of the antiepileptic drug Rufinamide and is also characterized as a key degradation product, making it a critical standard in stability-indicating assays and analytical method development for pharmaceutical quality control . Furthermore, triazole derivatives, in general, are extensively investigated for a wide spectrum of pharmacological activities, including use as antifungal, anticancer, and anticonvulsant agents . This makes this compound a valuable building block for the synthesis of novel bioactive molecules, the development of analytical reference standards, and investigations into structure-activity relationships (SAR). This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZZVRHTBPHNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9F2N3O2
  • Molecular Weight : 253.21 g/mol
  • CAS Number : 1351847-63-6

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising results against various fungal strains. For instance:

  • In vitro studies indicate that triazole compounds exhibit potent antifungal activity with Minimum Inhibitory Concentrations (MIC) significantly lower than established antifungals like fluconazole. One study highlighted that a related triazole had an MIC of 0.0156 μg/mL against Candida albicans, suggesting a potential for similar efficacy in the target compound .

Antibacterial Activity

The antibacterial properties of 1H-triazoles are well documented. The target compound is hypothesized to possess:

  • Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit bacterial growth effectively at low concentrations (e.g., MIC values ranging from 0.125 to 8 μg/mL against various strains including E. coli and S. aureus) .

Anticancer Activity

Recent research has explored the anticancer potential of triazole derivatives:

  • Compounds within this class have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in triazoles can enhance their selectivity and potency against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their substituents:

  • The presence of fluorine atoms in the phenyl ring has been correlated with increased potency against fungal pathogens due to enhanced lipophilicity and improved interaction with biological targets .

Case Studies

Several studies have evaluated the biological efficacy of similar triazole compounds:

  • Antifungal Study : A related compound exhibited a significant antifungal effect against a panel of fungi with MIC values much lower than those of traditional antifungals.
  • Antibacterial Evaluation : A series of triazole derivatives were tested for their antibacterial properties, showing promising results against resistant strains of bacteria.
  • Cytotoxicity Assays : Investigations into the cytotoxic effects on human cancer cell lines revealed that certain modifications to the triazole structure led to enhanced selectivity and reduced toxicity towards normal cells.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H7F2N3O2
  • Molar Mass : 239.18 g/mol
  • CAS Number : 166196-11-8
  • Boiling Point : 442 °C

The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

Medicinal Chemistry

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various pathogens:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against a range of bacteria and fungi. For instance, studies have shown that triazole derivatives can disrupt the cell wall synthesis of fungi, leading to cell death .
  • Cancer Research : The compound has been explored for its potential in cancer therapy. Triazoles have been identified as promising candidates for the development of novel anticancer agents due to their ability to inhibit angiogenesis and tumor growth .

Agricultural Chemistry

In agriculture, this compound serves as an effective fungicide:

  • Fungicidal Properties : The compound is utilized to protect crops from fungal infections. Its mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Materials Science

The compound's unique properties extend into materials science:

  • Polymer Chemistry : It can be used as a building block in the synthesis of polymers with specific functionalities. The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Agricultural Application

In agricultural trials conducted on wheat and corn crops, the application of this triazole derivative significantly reduced fungal infections compared to untreated controls. The results indicated not only enhanced crop yield but also improved resistance to environmental stressors .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Compound Name Substituents Biological Activity Synthesis Method Key Features
1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 3,4-Difluorophenylmethyl Not explicitly reported (discontinued) Undisclosed (commercial data) High lipophilicity from difluorophenyl group; carboxylic acid for solubility
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Antimicrobial (Gram-positive/-negative pathogens, Vibrio cholerae) Click chemistry (azide-alkyne cycloaddition) Intramolecular N-H∙∙∙N and O-H∙∙∙O hydrogen bonds; kink-like conformation
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl, carboxamide Antiepileptic Undisclosed Carboxamide group modifies pharmacokinetics; triazole core critical for activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-CF₃ Antitumor (NCI-H522 lung cancer cells, GP = 68.09%) Click chemistry Chlorine and CF₃ enhance potency; selective c-Met inhibitor
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl Undisclosed Undisclosed Para-fluorine increases electronic effects; molecular weight = 207.16
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 2,6-Difluorobenzyl, methyl ester Metabolite of antiepileptic Rufinamide Esterification Deuterated form used in metabolic studies; crystalline structure

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Fluorine substituents enhance logP values, improving membrane permeability. For example, the 3,4-difluorophenylmethyl group likely increases logP compared to non-fluorinated analogs.
  • Solubility : Carboxylic acid groups improve aqueous solubility (e.g., pKa ~3.26 for 3,4-dimethylphenyl analog ), whereas ester or amide derivatives (e.g., RFM) reduce solubility but enhance bioavailability .

Preparation Methods

Starting Material Preparation

  • 1-substituted-4,5-dibromo-1H-1,2,3-triazole is used as the key intermediate.
  • Dissolve this dibromo-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) with a mass-to-volume ratio of 1:2 to 1:50.
  • Cool the solution to between −78 °C and 0 °C.

Selective Monodebromination

  • Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8–1.5 relative to the dibromo-triazole.
  • Stir for 0.5 to 2 hours to selectively replace one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.

Carboxylation via Carbon Dioxide Insertion

  • Without isolating the intermediate, add a composite reagent of isopropylmagnesium chloride-lithium chloride.
  • Heat the mixture to 10–50 °C and stir for 0.5 to 2 hours.
  • Cool the reaction to −30 °C to 0 °C.
  • Introduce carbon dioxide gas for 5 to 30 minutes to carboxylate the 4-position.
  • Warm to 20–25 °C and adjust pH to 1–5 with hydrochloric acid.
  • Extract with an organic solvent, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.

This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Purification

  • Crystallize the product by cooling to −5 to 5 °C.
  • Filter and dry under vacuum at 40 °C.
  • The purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid is obtained.

Incorporation of the (3,4-difluorophenyl)methyl Substituent

The (3,4-difluorophenyl)methyl group can be introduced at the N-1 position by alkylation of the triazole nitrogen using the corresponding benzyl halide (3,4-difluorobenzyl bromide or chloride) under basic conditions, typically after the triazole ring is constructed. This step is often performed after the triazole core synthesis but before or after carboxylation depending on synthetic convenience.

Alternative Synthetic Routes and Related Methods

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method allows the construction of 1,2,3-triazoles by cycloaddition of azides and alkynes, which can be functionalized with various substituents including fluorinated phenyl groups. Subsequent methylation and carboxylation steps can be adapted for the target compound.

  • Lithiation and Carboxylation: Using strong bases such as LDA or n-butyllithium to lithiate the triazole ring followed by reaction with carbon dioxide to introduce the carboxylic acid group has been demonstrated for related triazole derivatives.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Dissolution of dibromo-triazole THF or MeTHF (1:2–50 mass-to-volume) −78 to 0 - Cooling critical for selectivity
Addition of isopropylmagnesium chloride Grignard reagent (0.8–1.5 equiv) −78 to 0 0.5–2 h Monodebromination
Addition of isopropylmagnesium chloride-lithium chloride composite Composite reagent 10 to 50 0.5–2 h Prepares for carboxylation
Carbon dioxide introduction CO₂ gas −30 to 0 5–30 min Carboxylation at 4-position
Acidification and extraction HCl to pH 1–5; organic solvent extraction 20 to 25 - Isolation of acid product
Crystallization and drying Cooling to −5 to 5; vacuum drying 40 (drying) - Purification of final acid

Research Findings and Yields

  • The described method yields approximately 49% isolated product for methyl-substituted analogs, indicating moderate efficiency that can potentially be improved by optimization of reaction times and purification steps.
  • The use of isopropylmagnesium chloride-lithium chloride composite enhances the carboxylation efficiency and selectivity.
  • The reaction tolerates various substituents on the N-1 position, including aromatic benzyl groups with halogen substitutions such as fluorine.

Q & A

Q. What are the primary synthetic routes for 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method involves reacting an azide-functionalized 3,4-difluorophenylmethyl precursor with a propiolic acid derivative to form the triazole core. Subsequent hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) yields the carboxylic acid moiety. Reaction optimization often includes solvent selection (DMSO or THF) and temperature control (60–80°C) to improve regioselectivity and yield .

Q. How do substituent positions (meta vs. para fluorine) influence the compound’s physicochemical properties?

Fluorine substituents significantly alter electronic and steric properties. For example, meta-fluorine groups enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.8–3.2), while para-fluorine may improve lipophilicity (logP ~1.5–2.0). Comparative studies on analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) reveal differences in solubility and crystallinity, which impact purification strategies like recrystallization or chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Single-crystal X-ray diffraction using SHELXL software is critical for determining the triazole ring’s planar geometry and substituent orientation. For example, the dihedral angle between the triazole and difluorophenyl rings (typically 45–60°) affects molecular packing and hydrogen-bonding networks. High-resolution data (≤0.8 Å) are essential to distinguish between potential tautomeric forms or rotational isomers .

Q. What strategies mitigate contradictory bioactivity data across studies involving this compound?

Discrepancies in reported IC50 values (e.g., antimicrobial vs. anticancer assays) often stem from variations in assay conditions (pH, serum content) or cell-line specificity. Cross-validation using isogenic cell lines and standardized protocols (e.g., CLSI guidelines for MIC testing) is recommended. Additionally, structural analogs (e.g., 3-chloro or 3-methylphenyl derivatives) should be tested in parallel to isolate substituent-specific effects .

Q. How do computational methods enhance the design of derivatives with improved target binding?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets like enzymes or receptors. For instance, the carboxylic acid group often forms salt bridges with lysine/arginine residues, while the difluorophenyl group engages in π-π stacking. QSAR models incorporating Hammett constants (σ) for fluorine substituents can prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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